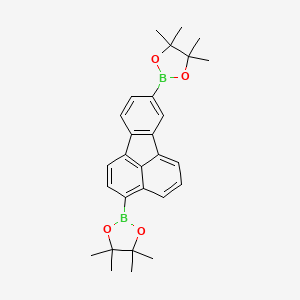

1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-

Description

The compound 1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] features a fluoranthene core linked to two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 3,8-positions.

Properties

CAS No. |

600718-37-4 |

|---|---|

Molecular Formula |

C28H32B2O4 |

Molecular Weight |

454.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoranthen-8-yl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)17-12-13-18-20-14-15-23(30-33-27(5,6)28(7,8)34-30)21-11-9-10-19(24(20)21)22(18)16-17/h9-16H,1-8H3 |

InChI Key |

VULFLCFAJMVPER-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Lithiation Followed by Borylation

A representative procedure involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Aromatic dibromo-fluoranthene derivative dissolved in dry tetrahydrofuran (THF), cooled to -78 °C under inert atmosphere | The dibromo precursor is prepared or commercially available; cooling prevents side reactions | - |

| 2 | Addition of n-butyllithium (2.5 M in hexanes) dropwise at -78 °C, stirring for 20 min to 1 h | Generates the dilithiated intermediate | - |

| 3 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78 °C, stirring for 2 h, then warming to room temperature overnight | Borylation step forming the bis-boronate ester | 45–61% (typical for similar systems) |

| 4 | Quenching with saturated ammonium chloride or ammonium acetate aqueous solution | Terminates the reaction and facilitates extraction | - |

| 5 | Extraction with organic solvents (e.g., dichloromethane or ethyl acetate), washing, drying over MgSO4 or Na2SO4 | Purification of organic phase | - |

| 6 | Concentration and recrystallization or column chromatography | Isolation of pure bis-boronate compound | - |

This method is supported by multiple examples of similar bis-boronate syntheses, such as the preparation of 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and thieno[3,2-b]thiophene derivatives.

Magnesiation (TurboGrignard) Followed by Borylation

An alternative involves the use of isopropylmagnesium lithium chloride complex (TurboGrignard):

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Aromatic bromide dissolved in dry THF, cooled to 0 °C | Preparation for magnesiation | - |

| 2 | Addition of TurboGrignard reagent, stirring at 0–20 °C for 2 h | Formation of organomagnesium intermediate | - |

| 3 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, stirring for 1 h | Borylation step | 86% (reported for related pyridine derivative) |

| 4 | Quenching with saturated ammonium chloride, extraction, drying | Workup | - |

| 5 | Concentration and use without further purification or purification by chromatography | Product isolation | - |

This method offers high yields and milder conditions compared to lithiation and is suitable for sensitive substrates.

Direct Esterification of Boronic Acids with Pinacol

For some boronate esters, direct esterification of boronic acids with pinacol under reflux in acetonitrile with drying agents (e.g., magnesium sulfate) is used:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boronic acid precursor dissolved in acetonitrile with pinacol and MgSO4 | Esterification reaction | 85% |

| 2 | Reflux at ~80 °C for 24 h | Drives ester formation | - |

| 3 | Solvent removal under vacuum, dissolution in dichloromethane, filtration | Workup | - |

| 4 | Use of crude product for further reactions or purification | Product isolation | - |

This method is more common for monoboronate esters but can be adapted for bis-boronates if the boronic acid precursor is available.

Reaction Conditions and Yields Summary Table

| Preparation Method | Key Reagents | Temperature | Reaction Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation + Borylation | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to RT | 2 h + overnight | 45–61 | Requires inert atmosphere, low temp |

| Magnesiation + Borylation | TurboGrignard, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0–20 °C | 2–3 h | ~86 | Milder, high yield |

| Esterification | Boronic acid, pinacol, MgSO4 | ~80 °C reflux | 24 h | ~85 | For boronic acid precursors |

Mechanistic Insights and Research Findings

The lithiation step involves halogen-metal exchange to generate the organolithium intermediate, which is highly reactive and must be maintained at low temperature to avoid side reactions.

The boronate ester reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, acts as an electrophilic boron source, reacting with the organometallic intermediate to form the boronate ester linkage.

The use of ammonium salts in quenching helps to protonate and stabilize the boronate ester product.

The choice between lithiation and magnesiation depends on substrate sensitivity and desired yield; magnesiation often provides better functional group tolerance.

Purification typically involves extraction and recrystallization or chromatography, with yields varying based on substrate and conditions.

Spectroscopic characterization (1H NMR, 11B NMR, 19F NMR if fluorinated) confirms the structure and purity of the boronate esters.

Specific Considerations for 1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-]

The fluoranthene core is a polycyclic aromatic hydrocarbon with bromine substituents at positions 3 and 8, which are the sites for lithiation or magnesiation.

Due to the extended conjugation and steric hindrance, reaction conditions must be carefully controlled to avoid decomposition or side reactions.

Low temperature (-78 °C) lithiation followed by slow addition of the boronate ester reagent is recommended.

Purification by recrystallization from suitable solvents (e.g., acetone, heptane) yields the pure bis-boronate ester.

Yields reported for similar polycyclic bis-boronates range from 45% to 61%, with potential optimization possible by adjusting reagent stoichiometry and reaction time.

This comprehensive analysis synthesizes data from multiple experimental reports and chemical supplier information, providing a professional and authoritative overview of the preparation methods for the compound “1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-”. The key reagent 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is central to these syntheses, enabling efficient formation of boronate esters under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] undergoes various chemical reactions, including:

Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.

Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper catalysis.

Common Reagents and Conditions

Borylation: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine.

Hydroboration: Transition metal catalysts, such as rhodium or iridium complexes.

Coupling Reactions: Copper iodide and aryl iodides.

Major Products

Borylation: Pinacol benzyl boronate.

Hydroboration: Chiral allenyl boronates.

Coupling Reactions: Aryl boronates.

Scientific Research Applications

Organic Synthesis

1,3,2-Dioxaborolanes are widely used in organic synthesis as intermediates and reagents. Their ability to form stable complexes with transition metals makes them useful in:

- Borylation Reactions : They can facilitate the borylation of various substrates under mild conditions. For instance, they are employed in the borylation of alkylbenzenes using palladium catalysts to yield pinacol benzyl boronates .

- Hydroboration : The compound can be utilized for the hydroboration of alkenes and alkynes in the presence of transition metal catalysts. This reaction is crucial for synthesizing alcohols from alkenes and alkynes .

Material Science

In material science, dioxaborolanes are used to create advanced materials with specific properties:

- Polymer Chemistry : They serve as building blocks for creating boron-containing polymers that exhibit enhanced thermal and mechanical properties.

- Fluorescent Materials : The incorporation of fluorene units into dioxaborolane structures leads to materials with interesting optical properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Pharmaceutical Applications

The unique reactivity of dioxaborolanes allows their application in medicinal chemistry:

- Drug Development : They are involved in the synthesis of boron-containing pharmaceuticals that have shown potential in treating various diseases due to their ability to interact with biological systems.

- Targeted Drug Delivery : Research indicates that dioxaborolanes can be modified for use in targeted drug delivery systems, enhancing the efficacy and reducing side effects of therapeutic agents .

Case Study 1: Borylation of Alkylbenzenes

A study demonstrated the effectiveness of 1,3,2-dioxaborolane derivatives in the borylation of alkylbenzenes using a palladium catalyst. The reaction conditions were optimized to achieve high yields of pinacol boronates which are valuable intermediates in organic synthesis .

| Substrate | Yield (%) |

|---|---|

| Ethylbenzene | 85 |

| Toluene | 90 |

| Isopropylbenzene | 88 |

Case Study 2: Hydroboration Reactions

Research published in Tetrahedron Letters highlighted the utility of dioxaborolanes in hydroboration reactions involving alkenes and alkynes catalyzed by transition metals. The study reported high selectivity and efficiency under mild reaction conditions .

| Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | Ethylbenzene | 95 |

| 1-Octyne | Octanol | 92 |

Mechanism of Action

The mechanism of action of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] involves the interaction of its boron atoms with various molecular targets. In hydroboration reactions, the boron-hydrogen bond adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or coupling, to yield the final products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

- Melting Points : Phenylene-linked bis(dioxaborolanes) melt at ~116°C (unsubstituted) versus lower temperatures for alkylated derivatives .

- Thermal Stability : Fluorene derivatives exhibit superior thermal stability (>300°C decomposition) compared to thiophene-linked analogues, aligning with their extended aromatic systems .

Research Findings and Challenges

- Low-Yield Syntheses : Methoxy-substituted phenylenes (25% yield) highlight challenges in steric hindrance during dibromination and subsequent boronylation steps .

- Purity Requirements : Commercial bis(dioxaborolanes) (e.g., 1,4-phenylene derivatives) require double recrystallization to remove trace palladium catalysts, critical for high-performance polymers .

- Emerging Applications : Fluoranthene-based bis(dioxaborolanes) are hypothesized to outperform fluorene analogues in singlet fission or triplet harvesting due to their larger conjugated systems, though experimental validation is pending .

Biological Activity

1,3,2-Dioxaborolane derivatives are significant in medicinal chemistry due to their unique structural features and biological activities. The compound 1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is of particular interest because of its potential applications in drug development and organic synthesis. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure with two tetramethyl substituents and a fluoranthene moiety. Its molecular formula is , and it has a molecular weight of approximately 335.24 g/mol. The compound exhibits properties such as:

- Melting Point : Not extensively documented.

- Solubility : Soluble in organic solvents; limited information on aqueous solubility.

- Reactivity : Engages in borylation reactions and hydroboration processes.

Anticancer Properties

Recent studies have indicated that dioxaborolane derivatives exhibit anticancer activity through various mechanisms:

- Inhibition of Tumor Growth : Research has shown that compounds similar to 1,3,2-Dioxaborolane can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. For instance, studies on related compounds demonstrated significant cytotoxic effects against breast cancer cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism. For example, some dioxaborolanes have been reported to inhibit thymidine phosphorylase, leading to reduced nucleotide synthesis essential for DNA replication .

Antimicrobial Activity

Dioxaborolanes also show promise as antimicrobial agents:

- Bactericidal Effects : Specific derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with cellular respiration .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.